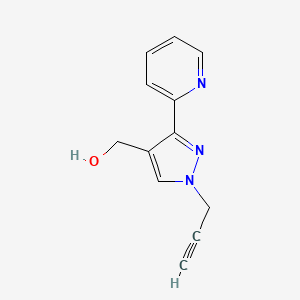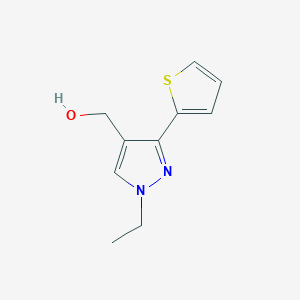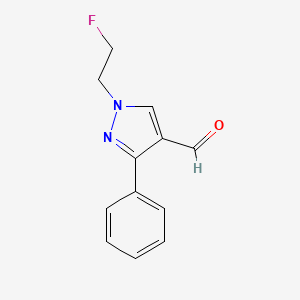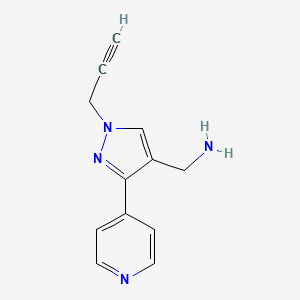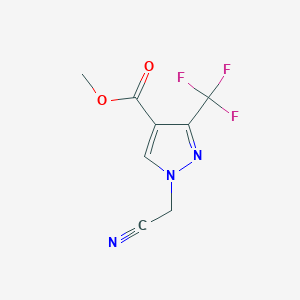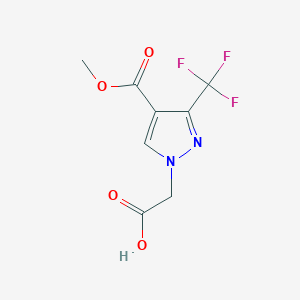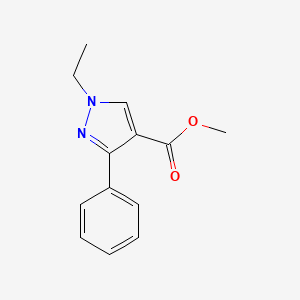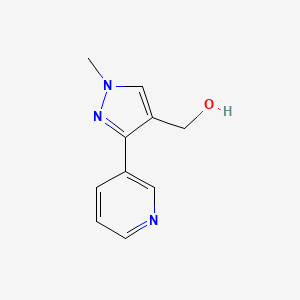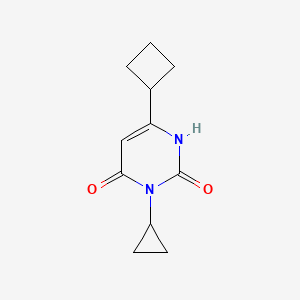
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-C3-THP) is a novel cyclic organic compound with an interesting chemical structure and potential applications in a wide range of scientific fields. 6-C3-THP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
科学的研究の応用
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has potential applications in a wide range of scientific fields, including biochemistry, biophysics, medicinal chemistry, and drug discovery. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to act as a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has also been studied for its potential to act as a potent inhibitor of the enzyme cytochrome P450 (CYP450), which is involved in the metabolism of drugs and other xenobiotics. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential to act as a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
The mechanism of action of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is not yet fully understood. However, it is believed that 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione binds to the active site of the enzymes DHODH, CYP450, and AChE and inhibits their activity. 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is thought to bind to the active sites of these enzymes through hydrogen bonding and hydrophobic interactions. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is thought to bind to the active sites of these enzymes through electrostatic interactions, as the compound has both positive and negative charges.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have not yet been fully elucidated. However, it is believed that 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has the potential to inhibit the activity of the enzymes DHODH, CYP450, and AChE, which could lead to a decrease in the production of pyrimidines, the metabolism of drugs and other xenobiotics, and the breakdown of acetylcholine, respectively. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been shown to inhibit the growth of several bacterial and fungal species, suggesting that it may have potential antimicrobial applications.
実験室実験の利点と制限
The advantages of using 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione in laboratory experiments include its relatively low cost, its stability in aqueous solution, and its ability to inhibit the activity of several enzymes. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is relatively easy to synthesize and can be stored at room temperature for long periods of time. The main limitation of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is its lack of selectivity, as it has the potential to inhibit the activity of several enzymes. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has not yet been tested in vivo, so its safety and efficacy in living organisms is not yet known.
将来の方向性
The potential future directions for 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in laboratory experiments and drug discovery. Additionally, 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could be tested in vivo to assess its safety and efficacy in living organisms. Additionally, further research could be conducted to investigate the potential of 6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione to act as an antimicrobial agent. Finally, further research could
特性
IUPAC Name |
6-cyclobutyl-3-cyclopropyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-9(7-2-1-3-7)12-11(15)13(10)8-4-5-8/h6-8H,1-5H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXFNPTTZNXOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C(=O)N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclobutyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




